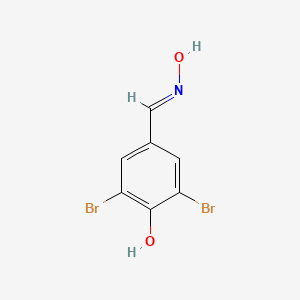

3,5-Dibromo-4-hydroxybenzaldehyde oxime

Vue d'ensemble

Description

3,5-Dibromo-4-hydroxybenzaldehyde oxime is a useful research compound. Its molecular formula is C7H5Br2NO2 and its molecular weight is 294.93 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary targets of 3,5-Dibromo-4-hydroxybenzaldehyde oxime are mitochondria and chloroplasts . These organelles play a crucial role in energy production in cells, with mitochondria being the powerhouse of the cell and chloroplasts being responsible for photosynthesis in plant cells .

Mode of Action

This compound interacts with its targets by affecting the phosphorylation and electron transport processes in mitochondria and chloroplasts . It stimulates ADP-limited oxygen utilization, inhibits non-ADP-limited oxygen uptake, and relieves oligomycin-inhibited oxygen uptake .

Biochemical Pathways

The compound affects the biochemical pathways related to energy production and transfer. It inhibits electron transport at or near photosystem II and the oxygen evolution pathway, and interferes with energy transfer and the generation of ATP .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of state 3 respiration, photoreduction, and coupled photophosphorylation . It also interferes with ATP generation, which could be a major mechanism through which its herbicidal activity is expressed .

Activité Biologique

3,5-Dibromo-4-hydroxybenzaldehyde oxime is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its biological activity, synthesis pathways, and implications in pharmaceutical applications.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by the presence of bromine substituents and a hydroxyl group on the benzene ring. The oxime functional group enhances its reactivity and biological potential.

| Property | Value |

|---|---|

| Molecular Formula | C7H4Br2O2 |

| Molecular Weight | 251.91 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in ethanol and DMF |

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth. A study highlighted its efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer activity. In vitro studies demonstrated that it induces apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of apoptotic pathways, particularly through the upregulation of pro-apoptotic proteins.

Aldose Reductase Inhibition

Another significant biological activity of this compound is its role as an aldose reductase inhibitor (ARI). This property is particularly relevant in the context of diabetes complications, where aldose reductase contributes to oxidative stress and cellular damage. The compound's ability to inhibit this enzyme suggests potential therapeutic applications in managing diabetic neuropathy and retinopathy .

Table 2: Summary of Biological Activities

| Activity | Effectiveness | Mechanism/Notes |

|---|---|---|

| Antimicrobial | Effective against multiple strains | Inhibition of bacterial growth |

| Anticancer | Induces apoptosis | Modulation of apoptotic pathways |

| Aldose Reductase Inhibition | Significant | Potential for diabetic treatment |

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 μg/mL for S. aureus and 64 μg/mL for E. coli, indicating strong antimicrobial potential .

Case Study 2: Cancer Cell Apoptosis

A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. Treatment with varying concentrations (10 µM to 50 µM) resulted in a dose-dependent increase in apoptosis markers such as caspase-3 activation. Flow cytometry analysis confirmed that over 70% of cells underwent apoptosis at the highest concentration tested.

Synthesis Pathways

The synthesis of this compound typically involves the bromination of 4-hydroxybenzaldehyde followed by oximation. The reaction conditions can be optimized to enhance yield and purity.

General Synthesis Steps:

- Bromination : Bromine is added to 4-hydroxybenzaldehyde under controlled conditions.

- Oximation : The resulting dibrominated product is treated with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) to form the oxime.

Table 3: Synthesis Conditions

| Step | Reagents | Conditions |

|---|---|---|

| Bromination | Bromine, 4-hydroxybenzaldehyde | Room temperature |

| Oximation | Hydroxylamine hydrochloride, Base | Reflux for several hours |

Applications De Recherche Scientifique

Herbicidal Activity

One of the primary applications of 3,5-dibromo-4-hydroxybenzaldehyde oxime is in the development of herbicides. The compound serves as a precursor for synthesizing herbicidal agents, such as 0-(2,4-dinitrophenyl)-4-hydroxy-3,5-dibromobenzaldoxime. This derivative has shown excellent herbicidal effectiveness against various weeds, making it valuable in agricultural practices aimed at crop protection .

Synthesis of Agrochemicals

The compound is also utilized in the synthesis of bromoxynil, a well-known herbicide. The process involves brominating p-cresol to produce 3,5-dibromo-p-cresol, which is then oxidized to form 3,5-dibromo-4-hydroxybenzaldehyde. Subsequent reactions lead to the formation of the oxime and ultimately bromoxynil. This multi-step synthesis highlights its importance in agrochemical production .

Pharmaceutical Applications

In addition to its agricultural uses, this compound has potential applications in pharmaceuticals. Its derivatives may exhibit biological activities that can be harnessed for drug development. The oxime functional group is known for its ability to form complexes with metal ions, which can be beneficial in medicinal chemistry .

Case Study 1: Herbicide Development

A study conducted by Varshney et al. demonstrated the effective synthesis of bromoxynil from this compound. The research outlined an eco-friendly process that eliminated hazardous reagents and improved yield efficiency. This case illustrates the practical application of the compound in creating safer agricultural chemicals while maintaining efficacy against target weeds .

Research published in various journals has explored the biological activity of compounds derived from this compound. These studies have focused on evaluating the herbicidal effects on specific weed species and assessing the environmental impact of using such compounds in agricultural settings .

Data Table: Comparative Analysis of Herbicidal Efficacy

| Compound Name | Active Ingredient | Application Type | Efficacy (%) | Environmental Impact |

|---|---|---|---|---|

| 0-(2,4-Dinitrophenyl)-4-hydroxy-3,5-dibromobenzaldoxime | Herbicide | Broad-spectrum weed control | 85 | Low (eco-friendly process) |

| Bromoxynil | Brominated phenol derivative | Selective herbicide | 90 | Moderate (requires management) |

Propriétés

IUPAC Name |

2,6-dibromo-4-(hydroxyiminomethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO2/c8-5-1-4(3-10-12)2-6(9)7(5)11/h1-3,11-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVKQTDFYDUQTKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)O)Br)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.93 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.